molecular formula C6H5FN2O3 B1214845 3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione CAS No. 75410-15-0

3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione

Cat. No.: B1214845
CAS No.: 75410-15-0
M. Wt: 172.11 g/mol
InChI Key: JUZNVIUTDSYVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a fluorine atom at the 5-position and an acetyl group at the 3-position of the pyrimidinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and acetic anhydride.

    Acetylation: The 5-fluorouracil undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinedione derivatives.

Scientific Research Applications

3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is explored for its use in the synthesis of other pharmaceutical compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in cancer cells. The fluorine atom enhances its binding affinity to the target enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug with a similar pyrimidinedione structure but lacks the acetyl group.

    2,4(1H,3H)-Pyrimidinedione, 5-fluoro-: Similar structure but without the acetyl group at the 3-position.

Uniqueness

3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione is unique due to the presence of both the fluorine atom and the acetyl group, which contribute to its distinct chemical properties and enhanced biological activity. The combination of these functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

75410-15-0

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

3-acetyl-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H5FN2O3/c1-3(10)9-5(11)4(7)2-8-6(9)12/h2H,1H3,(H,8,12)

InChI Key

JUZNVIUTDSYVKA-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=O)C(=CNC1=O)F

Canonical SMILES

CC(=O)N1C(=O)C(=CNC1=O)F

Synonyms

3-acetyl-5-fluorouracil
3-acetyl-5-FU

Origin of Product

United States

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